Superior Potency in Activating Kir6.2/SUR1 Channels Compared to Diazoxide
VU0071063 activates heterologously expressed Kir6.2/SUR1 channels with an EC50 of 7 μM, which is approximately 17-fold more potent than diazoxide, which exhibits an EC50 of 120 μM in the same thallium flux assay system . This significant difference in potency translates to a more robust and efficacious channel activation at lower concentrations, as demonstrated by whole-cell patch-clamp experiments where 50 μM VU0071063 induced a larger current than 50 μM diazoxide [1].
| Evidence Dimension | Potency for Kir6.2/SUR1 channel activation |
|---|---|
| Target Compound Data | EC50 = 7 μM |
| Comparator Or Baseline | Diazoxide, EC50 = 120 μM |
| Quantified Difference | ~17-fold higher potency (lower EC50) |
| Conditions | Thallium (Tl+) flux assay in HEK-293 cells heterologously expressing Kir6.2/SUR1 channels |
Why This Matters
Higher potency reduces the required concentration for target engagement, minimizing potential off-target effects and compound consumption in experimental protocols.
- [1] Raphemot R, Swale DR, Dadi PK, Jacobson DA, Cooper P, Wojtovich AP, Banerjee S, Nichols CG, Denton JS. Direct activation of β-cell KATP channels with a novel xanthine derivative. Mol Pharmacol. 2014 Jun;85(6):858-865. Figure 4. View Source
